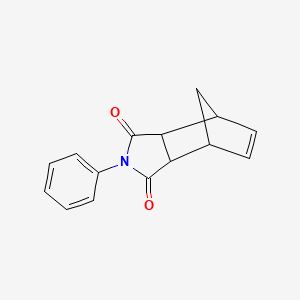

2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS No.: 26234-46-8

Cat. No.: VC7963198

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26234-46-8 |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 4-phenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

| Standard InChI | InChI=1S/C15H13NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h1-7,9-10,12-13H,8H2 |

| Standard InChI Key | GAONUEUNHBLHPP-UHFFFAOYSA-N |

| SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4 |

| Canonical SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a tricyclic framework comprising a methano-bridged isoindole-dione system. The core structure consists of two fused cyclohexene rings bridged by a methano group, with a phenyl ring attached at the 2-position of the isoindole moiety. The IUPAC name, 4-phenyl-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, reflects its intricate topology. Key structural attributes include:

-

Bicyclic framework: The 4,7-methanoisoindole-dione core introduces steric strain, influencing reactivity.

-

Phenyl substituent: Enhances aromatic interactions and modulates electronic properties.

-

Lactam groups: The 1,3-dione configuration enables hydrogen bonding and coordination chemistry .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a Diels-Alder reaction between N-phenylmaleimide and endo-dicyclopentadiene (DCPD) . This [4+2] cycloaddition proceeds under thermal conditions (80–120°C) to yield the tricyclic adduct. Key steps include:

-

Diene activation: DCPD’s endo conformation ensures optimal orbital overlap.

-

Electron-deficient dienophile: N-phenylmaleimide’s electron-withdrawing groups enhance reactivity.

-

Regioselectivity: The reaction favors the endo transition state, producing the bridged isoindole-dione.

The reaction achieves yields of 60–75%, with purity >95% after recrystallization from ethanol .

Alternative Methods

Alternative approaches include:

-

Photochemical cyclization: UV irradiation of maleimide derivatives, though less efficient.

-

Metal-catalyzed reactions: Palladium-mediated couplings for functionalized derivatives, yet scalability remains challenging .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, indicative of strong intermolecular forces from hydrogen bonding and π-stacking . Thermogravimetric analysis (TGA) shows decomposition above 300°C, primarily via lactam ring scission.

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves in dimethylformamide (DMF) and dichloromethane (DCM). Reactivity profiling highlights:

-

Nucleophilic attack: Susceptibility at the carbonyl carbons.

-

Electrophilic substitution: Directed by the phenyl ring’s electron density.

| Supplier | Purity | Packaging | Price (USD) | Last Updated |

|---|---|---|---|---|

| Sigma-Aldrich | 95% | 25 mg | $29.80 | 2024-03-01 |

| Aaron Chemicals | 95% | 100 mg | $62.00 | 2021-12-16 |

| Tianjin Derchemist | 98% | 1 g | $450.00 | 2025-01-10 |

Pricing correlates with scale, with bulk purchases (>1 g) costing $400–$500/g .

Comparative Analysis with Related Derivatives

Structural Analogues

The table below contrasts key attributes of isoindole-dione derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| 2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C₁₅H₁₃NO₂ | 239.27 | Methano bridge, phenyl group |

| 2-Methyl-4,7-methanoisoindole-1,3-dione | C₁₀H₉NO₂ | 175.19 | Methyl substituent |

| 4,7-Ethanoisoindole-1,3-dione | C₁₁H₉NO₂ | 187.20 | Ethano bridge |

The phenyl-substituted derivative exhibits enhanced aromatic stacking compared to alkyl analogues .

Research Applications and Future Directions

Current Uses

-

Polymer chemistry: As a crosslinking agent in thermosetting resins.

-

Pharmaceutical intermediates: For synthesizing tricyclic antidepressants.

Emerging Opportunities

-

Metal-organic frameworks (MOFs): Functionalization via lactam coordination sites.

-

Asymmetric catalysis: Chiral variants for enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume